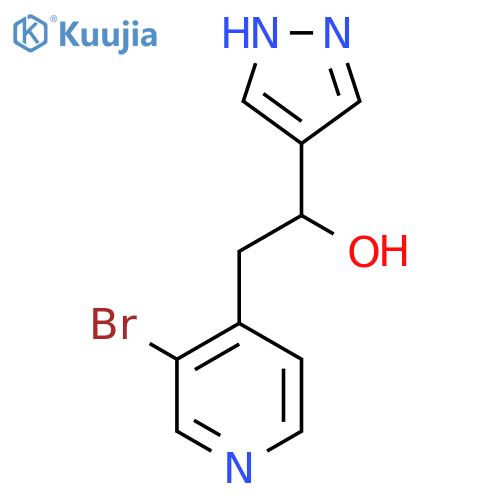

Cas no 2138511-42-7 (2-(3-bromopyridin-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol)

2138511-42-7 structure

商品名:2-(3-bromopyridin-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol

2-(3-bromopyridin-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-(3-bromopyridin-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol

- EN300-1116803

- 2138511-42-7

-

- インチ: 1S/C10H10BrN3O/c11-9-6-12-2-1-7(9)3-10(15)8-4-13-14-5-8/h1-2,4-6,10,15H,3H2,(H,13,14)

- InChIKey: CHHWPZGCQIGPIB-UHFFFAOYSA-N

- ほほえんだ: BrC1C=NC=CC=1CC(C1C=NNC=1)O

計算された属性

- せいみつぶんしりょう: 267.00072g/mol

- どういたいしつりょう: 267.00072g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61.8Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

2-(3-bromopyridin-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1116803-0.5g |

2-(3-bromopyridin-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol |

2138511-42-7 | 95% | 0.5g |

$1453.0 | 2023-10-27 | |

| Enamine | EN300-1116803-10.0g |

2-(3-bromopyridin-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol |

2138511-42-7 | 10g |

$6512.0 | 2023-06-09 | ||

| Enamine | EN300-1116803-0.05g |

2-(3-bromopyridin-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol |

2138511-42-7 | 95% | 0.05g |

$1272.0 | 2023-10-27 | |

| Enamine | EN300-1116803-0.1g |

2-(3-bromopyridin-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol |

2138511-42-7 | 95% | 0.1g |

$1332.0 | 2023-10-27 | |

| Enamine | EN300-1116803-2.5g |

2-(3-bromopyridin-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol |

2138511-42-7 | 95% | 2.5g |

$2969.0 | 2023-10-27 | |

| Enamine | EN300-1116803-1.0g |

2-(3-bromopyridin-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol |

2138511-42-7 | 1g |

$1515.0 | 2023-06-09 | ||

| Enamine | EN300-1116803-5.0g |

2-(3-bromopyridin-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol |

2138511-42-7 | 5g |

$4391.0 | 2023-06-09 | ||

| Enamine | EN300-1116803-10g |

2-(3-bromopyridin-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol |

2138511-42-7 | 95% | 10g |

$6512.0 | 2023-10-27 | |

| Enamine | EN300-1116803-0.25g |

2-(3-bromopyridin-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol |

2138511-42-7 | 95% | 0.25g |

$1393.0 | 2023-10-27 | |

| Enamine | EN300-1116803-5g |

2-(3-bromopyridin-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol |

2138511-42-7 | 95% | 5g |

$4391.0 | 2023-10-27 |

2-(3-bromopyridin-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol 関連文献

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

2138511-42-7 (2-(3-bromopyridin-4-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol) 関連製品

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量